1-Bromodecane-d3

描述

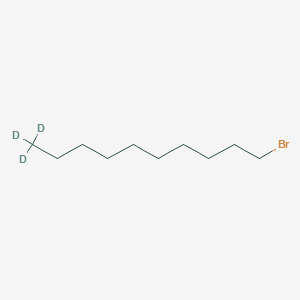

Structure

3D Structure

属性

IUPAC Name |

10-bromo-1,1,1-trideuteriodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMSJFSOOQERIO-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Bromodecane-d3: Physical Characteristics and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1-Bromodecane-d3, with comparative data for its non-deuterated analogue, 1-Bromodecane. It further details experimental protocols for the synthesis and analysis of deuterated alkyl halides, offering a foundational understanding for researchers in organic synthesis and drug development.

Core Physical and Chemical Properties

This compound, specifically 1-Bromodecane-10,10,10-d3, is a deuterated isotopologue of 1-Bromodecane. The incorporation of deuterium at the terminal methyl group results in a slightly higher molecular weight compared to the non-deuterated form. This isotopic labeling is invaluable for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.

Comparative Physical Characteristics

The following table summarizes the key physical properties of 1-Bromodecane-10,10,10-d3 and 1-Bromodecane for easy comparison.

| Property | 1-Bromodecane-10,10,10-d3 | 1-Bromodecane |

| Synonyms | Decyl bromide-10,10,10-d3[1] | n-Decyl bromide, Decyl bromide[2] |

| CAS Number | 284474-47-1[1] | 112-29-8[2] |

| Linear Formula | CD₃(CH₂)₈CH₂Br[1] | CH₃(CH₂)₉Br[3] |

| Molecular Weight | 224.20 g/mol [1] | 221.18 g/mol [4] |

| Boiling Point | 238 °C (lit.)[1] | 238 °C (lit.)[3][5][6] |

| Density | 1.080 g/mL at 25 °C[1] | 1.066 g/mL at 25 °C (lit.)[6] |

| Refractive Index | Not available | n20/D 1.456 (lit.)[6] |

| Appearance | Not specified, likely a colorless to light yellow liquid | Colorless to light yellow liquid[7] |

Experimental Protocols

Synthesis of 1-Bromodecane from 1-Decanol: A Template for Deuterated Synthesis

A common method for preparing 1-bromoalkanes is through the reaction of the corresponding alcohol with hydrobromic acid, often with a catalyst such as sulfuric acid. To synthesize this compound, one would start with the appropriately deuterated 1-decanol (e.g., 10,10,10-trideuterio-1-decanol).

Reaction:

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the deuterated 1-decanol with concentrated sulfuric acid while cooling in an ice bath.

-

Addition of Hydrobromic Acid: Slowly add hydrobromic acid (48%) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by fractional distillation.

Photochemical Dehalogenative Deuteration of Alkyl Halides

An alternative approach involves the deuteration of a pre-existing alkyl halide using a photochemical method with D₂O as the deuterium source. This method is advantageous for its mild reaction conditions.

General Procedure:

-

Reaction Mixture: In a suitable reaction vessel, combine the alkyl halide (e.g., 1-iododecane as a precursor), a phosphine catalyst (e.g., Cy₃P), and a photocatalyst in a suitable solvent.

-

Deuterium Source: Add D₂O as the deuterium source.

-

Photoreaction: Irradiate the mixture with a suitable light source (e.g., a blue LED) at room temperature for a specified period.

-

Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is an excellent internal standard for the quantification of 1-Bromodecane or other similar long-chain alkyl halides in various matrices.

General Protocol:

-

Sample Preparation: A known amount of the this compound internal standard is added to the sample containing the analyte (1-Bromodecane).

-

Extraction: The analyte and internal standard are extracted from the sample matrix using an appropriate organic solvent.

-

GC-MS Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the analyte and the internal standard.

-

Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve.

Visualizations

Experimental Workflow for Synthesis of this compound

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound from a deuterated precursor.

Caption: Synthesis workflow for this compound.

Logical Relationship in Isotope Dilution Mass Spectrometry

This diagram illustrates the role of this compound as an internal standard in a quantitative analytical experiment.

Caption: Isotope dilution workflow using this compound.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. researchgate.net [researchgate.net]

- 3. 1-Bromodecane (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-3097-1 [isotope.com]

- 4. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00026B [pubs.rsc.org]

- 5. 1-Bromododecane - Wikipedia [en.wikipedia.org]

- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 112-29-8: 1-Bromodecane | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Commercial Preparation of 1-Bromodecane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, commercial preparation, purification, and quality control of 1-Bromodecane-d3. This deuterated long-chain alkyl bromide is a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based bioanalytical assays and for mechanistic studies in drug metabolism and pharmacokinetics (DMPK). The incorporation of deuterium at the terminal methyl group allows for its use as a stable isotope-labeled internal standard, enabling precise quantification of its non-labeled analog in complex biological matrices.

Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step process commencing with a deuterated precursor. The most common and logical synthetic route involves the reduction of a terminally deuterated carboxylic acid to the corresponding alcohol, followed by bromination.

Two-Step Synthesis from Decanoic acid-10,10,10-d3

A prevalent and reliable method for preparing this compound involves a two-step synthesis starting from the commercially available Decanoic acid-10,10,10-d3. This pathway is favored for its high isotopic incorporation and relatively straightforward reaction conditions.

The first step is the reduction of the deuterated carboxylic acid to 1-Decanol-10,10,10-d3. This is commonly achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or, to maintain isotopic purity, its deuterated analog, Lithium Aluminum Deuteride (LiAlD₄), although the former is sufficient for this specific transformation.

The subsequent step involves the conversion of the resulting deuterated alcohol to the desired this compound. This can be accomplished using various brominating agents, with phosphorus tribromide (PBr₃) being a common and effective choice that proceeds via an Sₙ2 mechanism.[1][2]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are based on well-established procedures for analogous non-deuterated compounds and should be adapted and optimized as necessary.

Step 1: Synthesis of 1-Decanol-10,10,10-d3

Materials:

-

Decanoic acid-10,10,10-d3

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

A solution of Decanoic acid-10,10,10-d3 in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Decanol-10,10,10-d3.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 1-Bromodecane-10,10,10-d3

Materials:

-

1-Decanol-10,10,10-d3

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for distillation and extraction

Procedure:

-

1-Decanol-10,10,10-d3 is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath.

-

Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 10 °C.[2]

-

After the addition is complete, the mixture is stirred at room temperature for 12-18 hours.

-

The reaction mixture is then carefully poured onto ice and extracted with diethyl ether.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude 1-Bromodecane-10,10,10-d3 is purified by vacuum distillation.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Analytical Method |

| Step 1: Reduction of Decanoic acid-10,10,10-d3 | ||

| Typical Yield | 85-95% | Gravimetric |

| Chemical Purity | >98% | GC-MS, ¹H NMR |

| Step 2: Bromination of 1-Decanol-10,10,10-d3 | ||

| Typical Yield | 80-90% | Gravimetric |

| Chemical Purity | >99% | GC-MS, ¹H NMR |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry, NMR |

Table 1: Synthetic Yields and Purity

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈D₃Br | - |

| Molecular Weight | 224.20 g/mol | - |

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~238 °C (for non-deuterated) | |

| Density | ~1.080 g/mL at 25 °C | [4] |

Table 2: Physicochemical Properties of 1-Bromodecane-10,10,10-d3

Purification and Quality Control

Purification and rigorous quality control are critical to ensure the suitability of this compound for its intended applications, especially as an internal standard.

Purification Workflow

The crude product from the synthesis is typically purified using a multi-step process to remove unreacted starting materials, reagents, and byproducts.

Quality Control and Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the overall structure and the absence of proton signals at the deuterated positions. The integration of the remaining proton signals relative to an internal standard can provide information on chemical purity.

-

²H NMR: Directly observes the deuterium signal, confirming the location of the deuterium label.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and provides an accurate assessment of chemical purity by separating volatile impurities. The mass spectrum of 1-bromodecane shows characteristic fragmentation patterns, including peaks corresponding to the loss of bromine and fragmentation of the alkyl chain.[5][6][7] The molecular ion peak (M+) will be observed at m/z 223/225 for this compound, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecular ion, which confirms the elemental composition and the number of deuterium atoms incorporated. This is a primary method for quantifying isotopic enrichment.[8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and confirm the presence of C-D bonds, which exhibit characteristic stretching frequencies at lower wavenumbers than C-H bonds.

Commercial Preparation

The commercial preparation of this compound is typically performed by specialized companies that offer custom synthesis of stable isotope-labeled compounds.[9][10][11] These companies leverage their expertise in multi-step synthesis and access to a wide range of deuterated starting materials.

The commercial-scale synthesis generally follows the same principles as the laboratory-scale synthesis but with a focus on process optimization, scalability, and adherence to stringent quality control standards, often under cGMP (current Good Manufacturing Practices) for pharmaceutical applications.

Key considerations in commercial preparation include:

-

Sourcing of high-purity deuterated starting materials.

-

Optimization of reaction conditions to maximize yield and minimize byproducts.

-

Development of robust and scalable purification methods.

-

Comprehensive analytical testing to certify the chemical and isotopic purity of the final product.

-

Provision of a detailed Certificate of Analysis (CoA) that includes data from multiple analytical techniques. [10]

The final product is typically supplied with a specified isotopic enrichment of ≥98 atom % D.[4]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 1-Bromododecane - Wikipedia [en.wikipedia.org]

- 4. 1-Bromododecane(143-15-7) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Decane, 1-bromo- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. tlcstandards.com [tlcstandards.com]

- 10. criver.com [criver.com]

- 11. schd-shimadzu.com [schd-shimadzu.com]

An In-depth Technical Guide to the Material Safety of 1-Bromodecane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-Bromodecane-d3. The information presented is collated from various safety data sheets and chemical databases. It should be noted that while a specific Material Safety Data Sheet (MSDS) for this compound was not located, the data for the non-deuterated analogue, 1-Bromodecane, is used as a close surrogate due to the high similarity in their chemical and toxicological properties. This document is intended to provide guidance for the safe handling, storage, and disposal of this compound in a laboratory or research setting.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of 1-Bromodecane. These values are essential for understanding the behavior of the substance under various conditions.

| Property | Value |

| Molecular Formula | C₁₀H₂₁Br |

| Molecular Weight | 221.18 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2][3] |

| Boiling Point | 238 °C (lit.)[2] |

| Melting Point | -29.6 °C |

| Flash Point | 94 °C (closed cup)[4] |

| Density | 1.066 g/mL at 25 °C (lit.)[2] |

| Solubility | Insoluble in water; soluble in organic solvents. |

| Vapor Pressure | 0.04 mmHg |

| Stability | Stable under recommended storage conditions. Combustible.[2][5] |

| Incompatibilities | Strong oxidizing agents, strong bases.[3][5] |

Toxicological Data

The toxicological profile of 1-Bromodecane is summarized below. This data is derived from animal studies and provides an indication of the potential acute toxicity of the substance.

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 4070 mg/kg | Gigiena Truda i Professional'nye Zabolevaniya. 20(12),52,1976 |

| LC50 | Mouse | Inhalation | 4200 mg/m³/2H[1][3] | Gigiena Truda i Professional'nye Zabolevaniya. 18(4),55,1974 |

Experimental Protocols

Detailed experimental protocols for the LD50 and LC50 studies cited above were not available in the public domain through standard searches. The provided references point to articles in the journal Gigiena Truda i Professional'nye Zabolevaniya. Access to these historical journals would be required to obtain the specific methodologies used in these toxicological assessments.

In general, acute toxicity studies such as the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols typically involve the administration of the substance to a group of animals at various dose levels to determine the dose at which 50% of the animals die within a specified timeframe. The route of administration (e.g., intraperitoneal, inhalation) is chosen based on the likely route of human exposure.

Hazard Identification and Safety Precautions

1-Bromodecane is classified as a hazardous substance. The following table outlines its GHS hazard classifications and the corresponding precautionary statements.

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[6][7] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[6][7] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[6] |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life.[1] |

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[6][7]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[6][7]

-

P362: Take off contaminated clothing and wash before reuse.[6]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/ container to an approved waste disposal plant.[6]

-

Visualized Workflow: Hazard Identification and Response

The following diagram illustrates a logical workflow for identifying and responding to the hazards associated with this compound, based on the GHS classifications.

Caption: Hazard Identification and Response Workflow for this compound.

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[3]

-

Avoid inhalation of vapor or mist.

-

Use with adequate ventilation.[3]

-

Wash thoroughly after handling.[3]

-

Remove contaminated clothing and wash before reuse.[3]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

-

Store locked up.[6]

-

Store below +30°C.[7]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Do not let product enter drains.

This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the advice of a qualified safety professional. Always consult the most current safety data sheet available from the supplier before handling any chemical.

References

- 1. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromodecane | 112-29-8 [chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Vitamin D Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1-Bromodecane | CAS#:112-29-8 | Chemsrc [chemsrc.com]

- 6. 1-Bromododecane-12,12,12-d3 SDS - Download & Subscribe for Updates [sdsmanager.com]

- 7. merckmillipore.com [merckmillipore.com]

Technical Guide: Certificate of Analysis for 1-Bromodecane-d3 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 1-Bromodecane-d3, an analytical standard crucial for various research and development applications. The information presented is synthesized from typical specifications and analytical practices for this type of deuterated compound.

Quantitative Data Summary

The following table summarizes the key analytical specifications for a representative batch of this compound analytical standard.

| Parameter | Specification | Method |

| Chemical Identity | ||

| Molecular Formula | C₁₀D₃H₁₈Br | Mass Spectrometry |

| Molecular Weight | 224.20 g/mol | Mass Spectrometry |

| CAS Number | 284474-47-1 | - |

| Purity and Impurities | ||

| Chemical Purity | ≥ 98% | Gas Chromatography (GC) |

| Isotopic Purity | ≥ 98 atom % D | NMR Spectroscopy / Mass Spectrometry |

| Physical Properties | ||

| Appearance | Colorless to light yellow liquid | Visual Inspection |

| Boiling Point | ~238 °C | Literature |

| Density | ~1.080 g/mL at 25 °C | Literature |

Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below.

Gas Chromatography (GC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any volatile impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: 1 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., hexane) is injected in split mode.

-

Temperature Program:

-

Initial oven temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/minute to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Data Analysis: The area percent of the this compound peak relative to the total area of all peaks is calculated to determine the chemical purity.

NMR Spectroscopy for Structural Confirmation and Isotopic Purity

Objective: To confirm the chemical structure and determine the isotopic enrichment of deuterium at the C-10 position.

Methodology:

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The neat liquid is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR:

-

Acquisition of a standard proton NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the methyl protons (CH₃) at the C-10 position confirms high deuteration. The integration of any residual proton signal at this position is used to calculate the isotopic purity.

-

-

¹³C NMR:

-

Acquisition of a proton-decoupled carbon-13 NMR spectrum.

-

The chemical shifts of the carbon signals are compared to reference spectra to confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution

Objective: To confirm the molecular weight and the isotopic distribution of the deuterated compound.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is typically used.

-

Analysis: The mass spectrum will show the molecular ion peak (M+). For this compound, the expected molecular ion will be shifted by +3 mass units compared to the unlabeled compound due to the three deuterium atoms. The relative intensities of the M, M+1, M+2, etc., peaks are analyzed to confirm the isotopic enrichment.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process.

Caption: General workflow for the analysis of an analytical standard.

Caption: Logical relationship of analytical tests for final purity assessment.

An In-depth Technical Guide to the Solubility of 1-Bromodecane-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromodecane-d3. Given the limited availability of specific quantitative solubility data for this deuterated compound, this document leverages data from its non-deuterated analog, 1-Bromodecane, as a close and reliable proxy. The physicochemical properties governing solubility are nearly identical between the two molecules. This guide presents qualitative solubility data, a detailed experimental protocol for quantitative determination, and a logical workflow for solubility assessment.

Introduction to this compound

1-Bromodecane is a primary alkyl halide consisting of a ten-carbon chain with a bromine atom at one terminus.[1] Its deuterated isotopologue, this compound, specifically 1-Bromodecane-10,10,10-d3, has the chemical formula CD₃(CH₂)₈CH₂Br. As a relatively non-polar molecule, its solubility is dictated by the principle of "like dissolves like."[2][3] The long alkyl chain dominates its character, making it readily soluble in non-polar organic solvents through London dispersion forces, while its polarity is insufficient to overcome the strong hydrogen bonding in polar solvents like water.[2][3]

Solubility Profile

Table 1: Qualitative Solubility of 1-Bromodecane

| Solvent | Solvent Type | Solubility | Reference |

| Water | Highly Polar Protic | Insoluble | [1][4][5][6] |

| Ethanol | Polar Protic | Soluble | [4][6] |

| Diethyl Ether | Polar Aprotic | Soluble / Miscible | [4][5][6] |

| Hexane | Non-polar | Expected to be Soluble/Miscible | [2] |

| Toluene | Non-polar | Expected to be Soluble/Miscible | [2] |

| Chloroform | Polar Aprotic | Expected to be Soluble/Miscible | [2] |

Note: "Expected to be Soluble/Miscible" is based on the general principle that non-polar haloalkanes dissolve well in non-polar organic solvents.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values (e.g., in g/100 mL or mol/L), a standardized experimental protocol is required. The following method is adapted from established procedures for determining the solubility of organic compounds.[7]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound

-

High-purity organic solvent (e.g., ethanol, hexane)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 10 mL)

-

Thermostatic shaker or water bath

-

Micropipettes

-

Centrifuge

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.1°C).

-

Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to ensure complete separation of the undissolved solute.

-

-

Sample Analysis:

-

Carefully extract an aliquot (e.g., 1.0 mL) of the clear supernatant (the saturated solution) without disturbing the solid phase.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-MS or HPLC method.

-

-

Calculation:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

-

Visualization of Solubility Assessment Workflow

The following diagram illustrates the logical workflow for characterizing the solubility of a compound like this compound.

References

- 1. CAS 112-29-8: 1-Bromodecane | CymitQuimica [cymitquimica.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. Haloalkanes dissolve easily in organic solvents, why? [doubtnut.com]

- 4. 1-Bromododecane [chembk.com]

- 5. 1-Bromodecane (CAS NO.: 112-29-8) - [honorpigment.com]

- 6. 1-Bromododecane | 143-15-7 [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

1-Bromodecane-d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromodecane-d3, a deuterated analog of 1-Bromodecane. This document covers its fundamental properties, synthesis, and key applications, with a focus on its role in analytical research and drug development.

Core Compound Identification

This compound is a stable, isotopically labeled version of 1-bromodecane, where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This substitution is pivotal for its primary applications.

| Identifier | Value |

| Chemical Name | 1-Bromodecane-10,10,10-d3 |

| Synonyms | Decyl bromide-10,10,10-d3 |

| CAS Number | 284474-47-1 |

| Molecular Formula | C₁₀H₁₈D₃Br |

| Linear Formula | CD₃(CH₂)₈CH₂Br |

Physicochemical Properties

The physical and chemical properties of this compound are very similar to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of deuterium. Deuteration can also lead to minor differences in properties such as melting point and boiling point.

| Property | 1-Bromodecane (Non-deuterated) | This compound (Calculated/Estimated) | 1-Bromodecane-d21 |

| Molecular Weight | 221.18 g/mol [1] | 224.20 g/mol | 242.31 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | - |

| Boiling Point | 238 °C | Slightly higher than 238 °C | - |

| Density | ~1.066 g/mL at 25 °C | Slightly higher than 1.066 g/mL | 1.166 g/mL at 25 °C |

| Solubility | Soluble in organic solvents, limited solubility in water | Soluble in organic solvents, limited solubility in water | - |

Synthesis

A plausible synthetic route would involve the bromination of 1-decanol-d3.

Figure 1: General synthesis pathway for this compound.

Representative Experimental Protocol: Synthesis of 1-Bromoalkanes

This protocol is a general method for the synthesis of 1-bromoalkanes and can be adapted for the synthesis of this compound, assuming the availability of 1-Decanol-d3.

Materials:

-

1-Decanol-d3

-

Concentrated Hydrobromic Acid (48%)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution

-

Calcium Chloride (anhydrous)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, cool 1 mole of 1-Decanol-d3.

-

Slowly add 0.5 moles of concentrated sulfuric acid while stirring and maintaining a low temperature.

-

Add 1.25 moles of 48% hydrobromic acid to the mixture.

-

Heat the mixture to reflux and maintain for approximately 6 hours.

-

After reflux, allow the mixture to cool and perform a steam distillation to separate the crude this compound.

-

Wash the crude product in a separatory funnel with cold, concentrated sulfuric acid or hydrochloric acid to remove any ether byproducts.

-

Neutralize the acidic solution by washing with a sodium bicarbonate solution, followed by a water wash.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the final product by fractional distillation.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis using mass spectrometry (MS), particularly in complex matrices like biological fluids. The known concentration of the deuterated standard allows for accurate quantification of the non-deuterated analyte by correcting for variations during sample preparation and analysis.

Use as an Internal Standard in LC-MS

Deuterated internal standards are ideal for mass spectrometry-based quantification because they have nearly identical chemical and physical properties to the analyte but a different mass. This ensures they behave similarly during extraction and chromatography, while being distinguishable by the mass spectrometer.

Figure 2: Experimental workflow for quantitative analysis using this compound as an internal standard.

Representative Experimental Protocol: Quantification of an Analyte in Plasma

The following is a representative protocol for the quantification of a hypothetical analyte (e.g., a drug candidate with a decyl chain) in a biological matrix using this compound as an internal standard. This protocol is based on a general approach for similar analyses.[2]

Materials and Reagents:

-

Analyte of interest

-

This compound (Internal Standard)

-

Human Plasma (or other biological matrix)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Standard Solutions: Prepare stock solutions of the analyte and this compound in methanol. Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions: Use a suitable C18 column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the analyte in unknown samples from this curve.

Mass Spectrometry Fragmentation

In mass spectrometry, 1-Bromodecane undergoes characteristic fragmentation. The molecular ion peak may be observed, and common fragments result from the loss of the bromine atom or cleavage of the alkyl chain. The fragmentation pattern for this compound will be similar, but the fragments containing the deuterated methyl group will have a mass shift of +3 Da.

| Ion | m/z (1-Bromodecane) | m/z (this compound) | Description |

| [M]+ | 220/222 | 223/225 | Molecular ion (presence of ⁷⁹Br and ⁸¹Br isotopes) |

| [M-Br]+ | 141 | 144 | Loss of Bromine radical |

| [C₄H₈Br]+ | 135/137 | 135/137 | Common fragment in bromoalkanes |

| Alkyl Fragments | e.g., 43, 57, 71 | e.g., 43, 57, 71 | Characteristic CnH2n+1 fragments |

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the described protocols is recommended.

References

Navigating the Handling of 1-Bromodecane-d3: A Technical Guide to Storage and Stability

For researchers, scientists, and professionals in drug development, the integrity of deuterated compounds is paramount. This technical guide provides an in-depth overview of the essential storage and stability guidelines for 1-Bromodecane-d3, ensuring its optimal preservation for experimental use.

Proper handling and storage are critical to maintaining the isotopic purity and chemical stability of this compound. This document outlines the recommended conditions, potential hazards, and handling procedures based on available safety data.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage guidelines. These recommendations are compiled from various safety data sheets and supplier information for 1-Bromodecane and its deuterated analogues.

| Parameter | Recommendation | Source(s) |

| Temperature | Store at room temperature. Some sources specify storing below +30°C. | [1][2][3][4][5] |

| Atmosphere | Store in a well-ventilated area. | [6][7][8][9][10] |

| Container | Keep container tightly closed. | [6][7][8][9][10] |

| Light Exposure | Store away from light. | [1][7] |

| Moisture | Store in a dry place, away from moisture. | [1] |

Stability Profile and Incompatibilities

This compound is generally considered stable under normal and recommended storage conditions.[3][5][8][9][11] However, its stability can be compromised by exposure to certain substances and conditions.

| Factor | Description | Source(s) |

| Chemical Stability | Stable under normal temperatures and pressures. | [8][9] |

| Combustibility | The compound is combustible. | [3][11] |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases. | [3][8][9][11] |

| Hazardous Decomposition | Upon decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide. | [8][9] |

Experimental Protocols

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound, from receipt to disposal.

Safety and Handling Precautions

When working with this compound, it is crucial to observe standard laboratory safety protocols to minimize risk.

| Precaution | Guideline | Source(s) |

| Personal Protective Equipment | Wear protective gloves and eye/face protection. | [6][8][9][12] |

| Ventilation | Use only outdoors or in a well-ventilated area, such as a fume hood. | [6][8][9] |

| Handling | Wash hands and any exposed skin thoroughly after handling. Avoid breathing mist or vapors. | [6][9] |

| First Aid (Skin Contact) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [4][6] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | [4][6][9] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [6][9] |

References

- 1. 1-Bromodecane (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-3097-1 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Bromodecane | 112-29-8 [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 1-Bromododecane-12,12,12-d3 SDS - Download & Subscribe for Updates [sdsmanager.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 1-Bromodecane | CAS#:112-29-8 | Chemsrc [chemsrc.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Unraveling Isotopic Complexity: A Technical Guide to Natural Isotopic Abundance Interference for 1-Bromodecane-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the inherent complexities arising from natural isotopic abundances when analyzing 1-Bromodecane-d3. Understanding and mitigating these interference effects are paramount for accurate quantification and interpretation of experimental results in fields ranging from metabolic studies to environmental analysis. This document outlines the theoretical basis of isotopic interference, presents detailed quantitative data, provides experimental protocols for accurate mass spectrometric analysis, and illustrates key concepts through logical diagrams.

The Foundation: Natural Isotopic Abundance

Isotopes are variants of a particular chemical element which differ in neutron number. While the number of protons defines an element, the presence of isotopes with their distinct masses and natural abundances gives rise to a characteristic isotopic pattern in mass spectrometry. For a molecule like this compound (C₁₀H₂₀D₃Br), the isotopic abundances of carbon, hydrogen, deuterium, and bromine all contribute to the observed mass spectrum.

The most significant interferences arise from the naturally occurring heavier isotopes of these elements, which can generate signals that overlap with or are isobaric to the deuterated species of interest. This is particularly critical when this compound is used as an internal standard for the quantification of its non-labeled counterpart, 1-Bromodecane.[1]

Quantitative Data: Natural Isotopic Abundances

The following table summarizes the natural isotopic abundances of the key elements in this compound. This data forms the basis for predicting the isotopic distribution and potential interferences.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Bromine | ⁷⁹Br | 78.918337 | 50.69 |

| ⁸¹Br | 80.916291 | 49.31 |

Isotopic Interference in the Mass Spectrum of this compound

The molecular formula of 1-Bromodecane is C₁₀H₂₃Br. Due to the presence of natural isotopes, the mass spectrum will not show a single peak for the molecular ion. Instead, a cluster of peaks will be observed. The same principle applies to its deuterated analog, this compound (C₁₀H₂₀D₃Br).

The primary sources of interference in the analysis of this compound are:

-

¹³C Contribution: The presence of ten carbon atoms in the molecule means there is a significant probability of incorporating one or more ¹³C isotopes. A molecule of 1-Bromodecane containing one ¹³C atom will have a mass that is approximately 1 Da higher than the monoisotopic mass. This M+1 peak from the unlabeled compound can interfere with the detection of deuterated species.

-

⁸¹Br Contribution: Bromine's two abundant isotopes, ⁷⁹Br and ⁸¹Br, are separated by approximately 2 Da and have nearly equal abundances.[2] This results in a characteristic M and M+2 pattern in the mass spectrum.[3] The M+2 peak of an ion containing ⁷⁹Br will be at the same nominal mass as the M peak of an ion containing ⁸¹Br. This pattern is a hallmark of bromine-containing compounds but also contributes to the complexity of the isotopic cluster.

-

Natural Deuterium Abundance: While low, the natural abundance of deuterium can contribute to the M+1 peak of the unlabeled 1-Bromodecane.

Predicted Isotopic Distribution and Interference

The following tables illustrate the calculated theoretical isotopic distribution for the molecular ion region of both unlabeled 1-Bromodecane and this compound. These calculations consider the contributions from all naturally occurring isotopes.

Table 2.1: Theoretical Isotopic Distribution for 1-Bromodecane (C₁₀H₂₃Br)

| Mass (m/z) | Relative Abundance (%) | Contributing Isotopes |

| 222.10 | 100.00 | ¹²C₁₀¹H₂₃⁷⁹Br |

| 223.10 | 11.07 | ¹³C¹²C₉¹H₂₃⁷⁹Br, ¹²C₁₀¹H₂₂²H⁷⁹Br |

| 224.10 | 97.30 | ¹²C₁₀¹H₂₃⁸¹Br |

| 225.10 | 10.77 | ¹³C¹²C₉¹H₂₃⁸¹Br, ¹²C₁₀¹H₂₂²H⁸¹Br |

Table 2.2: Theoretical Isotopic Distribution for this compound (C₁₀H₂₀D₃Br)

| Mass (m/z) | Relative Abundance (%) | Contributing Isotopes |

| 225.12 | 100.00 | ¹²C₁₀¹H₂₀²H₃⁷⁹Br |

| 226.12 | 11.07 | ¹³C¹²C₉¹H₂₀²H₃⁷⁹Br |

| 227.12 | 97.30 | ¹²C₁₀¹H₂₀²H₃⁸¹Br |

| 228.12 | 10.77 | ¹³C¹²C₉¹H₂₀²H₃⁸¹Br |

As seen in the tables, the M+2 peak of unlabeled 1-Bromodecane (m/z 224.10) is very close to the monoisotopic peak of this compound (m/z 225.12). Furthermore, the M+3 peak of the unlabeled compound (arising from ¹³C and ⁸¹Br contributions) will directly overlap with the M+1 peak of the d3-labeled compound. This highlights the critical need for high-resolution mass spectrometry to distinguish between these species.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

To accurately quantify this compound and differentiate it from its unlabeled counterpart, a high-resolution mass spectrometry (HRMS) method is essential.[4] The following protocol provides a general framework that can be adapted for specific instrumentation.

Objective: To determine the isotopic purity of this compound and quantify it in the presence of unlabeled 1-Bromodecane.

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument coupled with a suitable chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled 1-Bromodecane into a constant concentration of the this compound internal standard solution.

-

Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte.

-

-

Chromatographic Separation (if applicable):

-

Develop a chromatographic method that provides good separation of 1-Bromodecane from any potential matrix interferences.

-

For GC-MS, a non-polar column such as a DB-5ms is suitable.

-

For LC-MS, a C18 reversed-phase column can be used with an appropriate mobile phase gradient.

-

-

Mass Spectrometry Analysis:

-

Acquire data in full-scan mode with high resolution (>10,000 FWHM) to enable the separation of isobaric species.

-

Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Set the mass range to cover the expected m/z values of both the labeled and unlabeled compounds.

-

-

Data Analysis:

-

Extract the ion chromatograms for the most abundant isotopic peaks of both 1-Bromodecane and this compound.

-

Integrate the peak areas for each analyte.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the QC and unknown samples using the calibration curve.

-

To assess isotopic purity, analyze a neat solution of this compound and determine the relative abundance of the unlabeled and partially labeled species.[4]

-

Visualizing the Interference and Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships in isotopic interference and the experimental workflow for accurate analysis.

Caption: Isotopic interference between unlabeled 1-Bromodecane and this compound.

Caption: Workflow for accurate quantification using HRMS.

Conclusion

The natural isotopic abundance of elements in this compound presents a significant analytical challenge. Interference from the isotopic variants of the unlabeled analog can lead to inaccurate quantification if not properly addressed. The use of high-resolution mass spectrometry is crucial for resolving these isobaric interferences. By understanding the principles of isotopic distribution and employing a robust experimental protocol, researchers can overcome these challenges and obtain reliable and accurate data. This guide provides the foundational knowledge and practical steps necessary to confidently work with this compound and other deuterated compounds in a research and development setting.

References

Methodological & Application

Application Note: High-Precision Quantitation of Halogenated Organic Compounds Using 1-Bromodecane-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable methodology for the quantitative analysis of halogenated organic compounds (HOCs) in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Bromodecane-d3 as an internal standard. The use of a deuterated internal standard is critical for correcting variations during sample preparation, injection, and ionization, thereby ensuring high accuracy and precision.[1][2][3] This document provides detailed experimental protocols, data presentation in structured tables, and a visual representation of the analytical workflow.

Introduction

Quantitative analysis of halogenated organic compounds, such as brominated flame retardants and other persistent organic pollutants (POPs), is crucial in environmental monitoring, food safety, and pharmaceutical development.[4][5] These analyses are often challenged by complex sample matrices that can lead to analyte loss during sample preparation and cause matrix effects like ion suppression or enhancement in the MS source. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to overcome these challenges.[1][2][3] this compound is an ideal internal standard for a range of semi-volatile halogenated compounds due to its structural similarity, ensuring it behaves similarly to the target analytes throughout the analytical process.[1] This application note provides a comprehensive protocol for the use of this compound in GC-MS analysis, from sample preparation to data interpretation.

Experimental Protocols

Materials and Reagents

-

Analytes: Target halogenated organic compounds (e.g., polybrominated diphenyl ethers (PBDEs), hexabromocyclododecane (HBCD)).

-

Internal Standard: this compound (≥98% isotopic purity).

-

Solvents: Hexane, Dichloromethane, Acetone (pesticide residue grade or equivalent).

-

Solid Phase Extraction (SPE) Cartridges: Silica-based or as appropriate for the target analytes.

-

QuEChERS Salts: Magnesium sulfate, sodium chloride, sodium citrate.

-

Gases: Helium (99.999% purity) for GC carrier gas.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for extracting analytes from a variety of sample matrices.[6][7]

-

Homogenization: Homogenize 10 g of the sample (e.g., fish tissue, soil) with 10 mL of water.

-

Internal Standard Spiking: Add a known amount of this compound solution in hexane to the homogenized sample. The concentration should be in the mid-range of the expected analyte concentrations.

-

Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dispersive SPE tube containing magnesium sulfate and a sorbent (e.g., PSA, C18) to remove interferences. Vortex for 30 seconds and centrifuge.

-

Final Extract: The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole or tandem mass spectrometer.[8]

-

Column: Agilent J&W DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[8]

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 3 minutes.

-

Ramp 1: 30°C/min to 210°C, hold for 5 minutes.

-

Ramp 2: 3°C/min to 240°C.

-

Ramp 3: 40°C/min to 300°C, hold for 5 minutes.[9]

-

-

Carrier Gas: Helium at a constant flow of 1.3 mL/min.[9]

-

MS Transfer Line Temperature: 250°C.[8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and validation of the method's performance.

Table 1: GC-MS SIM Parameters for a Representative Analyte (BDE-47) and Internal Standard (this compound)

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| BDE-47 | 12.5 | 486.7 | 407.8 | 328.9 |

| This compound | 9.8 | 138.1 | 182.2 | 224.2 |

Table 2: Calibration Curve and Method Performance Data

| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) |

| BDE-47 | 0.1 - 100 | 0.9992 | 0.03 | 0.1 | 95 - 105 | < 10 |

| HBCD Isomer α | 0.5 - 200 | 0.9989 | 0.15 | 0.5 | 92 - 108 | < 12 |

| HBCD Isomer β | 0.5 - 200 | 0.9991 | 0.15 | 0.5 | 94 - 106 | < 11 |

| HBCD Isomer γ | 0.5 - 200 | 0.9985 | 0.18 | 0.5 | 90 - 110 | < 13 |

Table 3: Recovery of Analytes from Spiked Matrix Samples

| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) |

| BDE-47 | 1 | 98.5 | 5.2 |

| 10 | 101.2 | 4.8 | |

| HBCD (total) | 5 | 95.7 | 6.5 |

| 50 | 99.8 | 5.9 |

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the GC-MS analysis using an internal standard.

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for the quantification of halogenated organic compounds by GC-MS. This approach effectively compensates for variations in sample preparation and instrumental analysis, leading to reliable and reproducible results. The detailed protocols and performance data presented in this application note can be adapted for a wide range of analytes and sample matrices, making it a valuable tool for researchers, scientists, and drug development professionals.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dsc.duq.edu [dsc.duq.edu]

- 6. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Bromodecane-d3 in Environmental Sample Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

In environmental analytical chemistry, the accurate quantification of trace organic contaminants is paramount. The use of isotopically labeled internal standards is a well-established technique to improve the precision and accuracy of analytical methods, particularly when using gas chromatography-mass spectrometry (GC-MS). Deuterated compounds, such as 1-Bromodecane-d3, are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[1] This allows for the correction of variations that may occur during sample preparation, extraction, and analysis, including matrix effects.[2]

This compound serves as an effective internal standard for the analysis of long-chain hydrocarbons, bromoalkanes, and other similar semi-volatile organic compounds in various environmental matrices such as water, soil, and sediment. Its chemical structure, a ten-carbon chain with a terminal bromine atom, makes it a suitable surrogate for a range of environmental pollutants.[3] This document provides a detailed protocol for the use of this compound in environmental sample testing, from sample preparation to data analysis.

Data Presentation: Quantitative Parameters

The following table summarizes the proposed quantitative parameters for the analysis of this compound. It is crucial to note that these values are typical for the analysis of similar compounds and should be validated in the user's laboratory for each specific matrix.

| Parameter | Water | Soil/Sediment | Notes |

| Internal Standard Spiking Concentration | 10 - 50 µg/L | 10 - 50 µg/kg | Concentration should be similar to the expected analyte concentration.[1] |

| Typical Recovery Limits | 60 - 120% | 50 - 130% | As per general guidelines for surrogate recovery in EPA Method 8270.[4][5] |

| Proposed Quantitation Ion (m/z) | 138 | 138 | Based on the loss of the deuterated propyl group from the molecule. |

| Proposed Confirmation Ions (m/z) | 112, 181 | 112, 181 | To confirm the identity of the compound. |

| Estimated Method Detection Limit (MDL) | 1 - 5 µg/L | 2 - 10 µg/kg | Highly dependent on instrument sensitivity and matrix interference. |

| Estimated Practical Quantitation Limit (PQL) | 5 - 20 µg/L | 10 - 50 µg/kg | Typically 3-5 times the MDL. |

Experimental Protocols

Materials and Reagents

-

This compound standard solution (e.g., 100 µg/mL in methanol)

-

Solvents (pesticide residue grade or equivalent): Dichloromethane (DCM), Hexane, Acetone, Methanol

-

Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)

-

Deionized water (18 MΩ·cm)

-

Purified sand (for solid samples)

-

Glassware: beakers, graduated cylinders, separatory funnels, concentration tubes, autosampler vials

-

Solid Phase Extraction (SPE) cartridges (e.g., C18), if applicable

-

Nitrogen evaporator

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Sample Preparation and Extraction

A. Water Samples (Based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction)

-

Measure 1 L of the water sample into a 2 L separatory funnel.

-

Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration within the calibration range (e.g., 20 µg/L).

-

Add 60 mL of Dichloromethane (DCM) to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.

-

Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.

-

Drain the DCM extract (bottom layer) into a flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all extracts.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator in a heated water bath (30-35°C).

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

B. Soil and Sediment Samples (Based on EPA Method 3550C - Ultrasonic Extraction)

-

Weigh 30 g of the homogenized sample into a beaker.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 20 µg/kg).

-

Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

-

Transfer the sample to an extraction vessel.

-

Add 100 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.

-

Extract the sample in an ultrasonic bath for 3 cycles of 5 minutes each.

-

Decant the solvent extract and filter it through anhydrous sodium sulfate.

-

Repeat the extraction two more times with fresh solvent, combining all extracts.

-

Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis (Based on EPA Method 8270D)

-

Gas Chromatograph:

-

Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Inlet: Splitless mode.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor for this compound:

-

Quantitation Ion: m/z 138

-

Confirmation Ions: m/z 112, 181

-

-

Ions to Monitor for Target Analytes: Determined from their respective mass spectra. The mass spectrum of non-deuterated 1-bromodecane shows characteristic ions at m/z 135 and 137 due to the bromine isotopes.[6]

-

Calibration and Quantification

-

Prepare a series of calibration standards containing the target analytes at various concentrations.

-

Spike each calibration standard with the same concentration of this compound internal standard as used for the samples.

-

Analyze the calibration standards by GC-MS.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantify the target analytes in the samples using the generated calibration curve.

Diagrams

Caption: Experimental workflow for environmental sample analysis using this compound.

Caption: Role of this compound as an internal standard for accurate quantification.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 112-29-8: 1-Bromodecane | CymitQuimica [cymitquimica.com]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. portal.ct.gov [portal.ct.gov]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of Long-Chain Hydrocarbons Using 1-Bromodecane-d21 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of long-chain hydrocarbons (LCHs) in various matrices using gas chromatography-mass spectrometry (GC-MS) with 1-bromodecane-d21 as an internal standard.

Introduction

Long-chain hydrocarbons are ubiquitous in environmental and biological samples. Accurate quantification of these compounds is crucial in fields ranging from environmental monitoring to biomedical research and drug development. The use of an internal standard (IS) is a powerful technique in analytical chromatography that significantly improves the precision and accuracy of quantitative analysis.[1][2] An internal standard is a compound with similar chemical and physical properties to the analytes of interest, which is added in a constant amount to all samples, calibration standards, and quality controls.[1][2] This allows for correction of variations that may occur during sample preparation and analysis.[1][2]

Deuterated compounds are often considered ideal internal standards for GC-MS analysis as they exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio.[1][3] In the absence of a direct deuterated analog for every long-chain hydrocarbon, a structurally similar compound like 1-bromodecane-d21 can serve as an effective internal standard due to its comparable chromatographic properties.

This application note details a robust GC-MS method for the quantification of LCHs using 1-bromodecane-d21 as an internal standard.

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Hexane (pesticide grade or equivalent)

-

Standards:

-

Analytical standards of target long-chain hydrocarbons (e.g., n-alkanes C12-C40)

-

Internal Standard: 1-Bromodecane-d21 (98 atom % D)

-

-

Sample Matrix: As per experimental requirements (e.g., plasma, soil, water)

-

Reagents for Sample Preparation: Sodium sulfate (anhydrous), Silica gel (for cleanup, if necessary)

Standard and Sample Preparation

2.2.1. Preparation of Stock Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of 1-bromodecane-d21 and dissolve it in dichloromethane to prepare a stock solution of 100 µg/mL.

-

Analyte Stock Solution (LCH Stock): Prepare a stock solution containing a mixture of the target long-chain hydrocarbons at a concentration of 100 µg/mL each in dichloromethane.

2.2.2. Preparation of Calibration Standards

-

Prepare a series of calibration standards by making serial dilutions of the LCH Stock solution in dichloromethane. The concentration range should encompass the expected concentrations of the analytes in the samples.

-

Spike each calibration standard with the IS Stock solution to a final constant concentration (e.g., 1 µg/mL).

2.2.3. Sample Preparation (General Liquid-Liquid Extraction Protocol)

-

To 1 mL of the liquid sample (e.g., water, plasma), add a known amount of the IS Stock solution to achieve the same final concentration as in the calibration standards.

-

Add 5 mL of dichloromethane and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully collect the organic (bottom) layer.

-

Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.

-

Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 320 °C.

-

Hold at 320 °C for 10 minutes.

-

-

MSD Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Acquisition and Processing

-

SIM Ion Selection: Select characteristic ions for each target hydrocarbon and for 1-bromodecane-d21. For n-alkanes, common ions are m/z 57, 71, 85. For 1-bromodecane-d21, the molecular ion and characteristic fragments should be monitored (e.g., considering the isotopic pattern of bromine and the deuterium labeling).

-

Quantification:

-

Integrate the peak areas of the target analytes and the internal standard.

-

Calculate the response factor (RF) for each analyte using the following formula from the calibration standards: RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)

-

Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

-

Determine the concentration of the analytes in the samples by using the calculated response factors or the calibration curve.

-

Data Presentation

Table 1: GC-MS SIM Parameters for Selected Long-Chain Hydrocarbons and 1-Bromodecane-d21

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| n-Dodecane | ~12.5 | 57 | 71 | 85 |

| n-Hexadecane | ~18.2 | 57 | 71 | 85 |

| n-Eicosane | ~23.5 | 57 | 71 | 85 |

| n-Tetracosane | ~28.1 | 57 | 71 | 85 |

| n-Octacosane | ~32.0 | 57 | 71 | 85 |

| n-Dotriacontane | ~35.4 | 57 | 71 | 85 |

| n-Hexatriacontane | ~38.5 | 57 | 71 | 85 |

| n-Tetracontane | ~41.3 | 57 | 71 | 85 |

| 1-Bromodecane-d21 (IS) | Variable | Specific m/z | Specific m/z | Specific m/z |

Note: The retention time and specific ions for 1-Bromodecane-d21 should be determined experimentally by injecting a pure standard.

Table 2: Example Calibration Data for n-Eicosane

| Calibration Level | Concentration of n-Eicosane (µg/mL) | Concentration of IS (µg/mL) | Peak Area of n-Eicosane | Peak Area of IS | Area Ratio (Analyte/IS) | Concentration Ratio (Analyte/IS) |

| 1 | 0.1 | 1.0 | 15,234 | 150,123 | 0.101 | 0.1 |

| 2 | 0.5 | 1.0 | 76,543 | 151,234 | 0.506 | 0.5 |

| 3 | 1.0 | 1.0 | 152,876 | 150,987 | 1.012 | 1.0 |

| 4 | 5.0 | 1.0 | 760,987 | 150,543 | 5.055 | 5.0 |

| 5 | 10.0 | 1.0 | 1,532,456 | 151,000 | 10.149 | 10.0 |

Visualization

Experimental Workflow

Caption: Workflow for the quantification of long-chain hydrocarbons.

Conclusion

The described GC-MS method using 1-bromodecane-d21 as an internal standard provides a reliable and robust approach for the quantification of long-chain hydrocarbons in various sample matrices. The use of an internal standard is critical for achieving high precision and accuracy by compensating for potential sample losses and variations during the analytical process. This protocol can be adapted and validated for specific research, clinical, or industrial applications requiring the precise measurement of long-chain hydrocarbons.

References

Application of 1-Bromodecane-d3 in Metabolomics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate quantification and sensitive detection of a wide array of metabolites are paramount for understanding complex biological systems and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform for these analyses. However, many metabolites, particularly those with poor ionization efficiency or low abundance, present analytical challenges. Chemical derivatization is a key strategy to overcome these limitations by improving the chromatographic separation and mass spectrometric detection of target analytes.[1]

1-Bromodecane-d3 is a deuterated long-chain bromoalkane that serves as a versatile tool in metabolomics studies. Its primary applications lie in its use as a derivatizing agent for isotope-coded derivatization (ICD) and as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of long-chain fatty acids and other carboxyl-containing metabolites. The incorporation of deuterium provides a distinct mass shift, enabling clear differentiation from endogenous, non-deuterated analytes, while the bromo- functionality allows for targeted derivatization of specific functional groups.

This document provides detailed application notes and protocols for the use of this compound in metabolomics, with a focus on lipidomics.

Key Applications

-